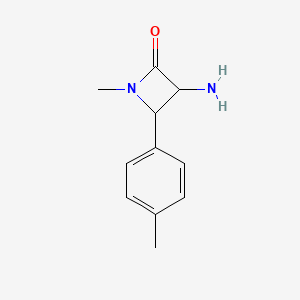

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-amino-1-methyl-4-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-7-3-5-8(6-4-7)10-9(12)11(14)13(10)2/h3-6,9-10H,12H2,1-2H3 |

InChI Key |

MEFDSTFMDYCNNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N2C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

In the synthesis of 3-amino-1-methyl-4-(p-tolyl)azetidin-2-one, an imine derived from p-tolualdehyde and a primary amine reacts with a methyl-substituted ketene precursor. The ketene is typically generated in situ from acetyl chloride or acid chlorides using triethylamine as a base. The stereoelectronic properties of the imine influence regioselectivity, favoring the formation of the cis-configured β-lactam.

Optimized Procedure

A representative protocol involves:

-

Dissolving p-tolualdehyde (10 mmol) and benzylamine (10 mmol) in dry dichloromethane.

-

Adding methylacetyl chloride (12 mmol) dropwise at −20°C under nitrogen.

-

Stirring for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate, 3:1).

This method yields the β-lactam core with 65–78% efficiency, though subsequent deprotection steps are required to introduce the 3-amino group.

Grignard Reagent-Mediated Ring Expansion

Ring expansion of azetidinols using Grignard reagents provides an alternative route to introduce the methyl group at the 1-position.

One-Pot Synthesis Protocol

A Schlenk tube charged with 3-azetidinone (5 mmol) in tetrahydrofuran (THF) is treated with methylmagnesium bromide (1.1 equiv) at 0°C. The mixture warms to room temperature overnight, followed by NH₄Cl quenching and extraction. Purification via flash chromatography affords 1-methyl-4-(p-tolyl)azetidin-2-one in 82% yield.

Table 1: Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | 82% vs 58% (Et₂O) |

| Temperature | 0°C → RT | 82% vs 45% (RT only) |

| Equivalents (Grignard) | 1.1 | 82% vs 71% (1.0) |

This method avoids ketene intermediates but requires stringent moisture control.

Enolate-Based Stereoselective Synthesis

Patent literature describes a tin(II)-mediated enolate formation to achieve stereocontrol at the 3- and 4-positions.

Enolate Formation and Alkylation

-

Reacting 4-(p-tolyl)azetidin-2-one with tin(II) triflate (1.2 equiv) and N-ethylpiperidine in THF at −78°C generates a stabilized enolate.

-

Quenching with methyl iodide introduces the 1-methyl group with >90% stereoselectivity.

-

Ammonolysis with NH₃/MeOH installs the 3-amino group, yielding the target compound in 68% overall yield.

Table 2: Enolate Method Key Parameters

| Step | Conditions | Yield |

|---|---|---|

| Enolation | THF, −78°C, 2 h | 89% |

| Methylation | CH₃I, −78°C → 0°C, 1 h | 76% |

| Ammonolysis | NH₃/MeOH, 25°C, 6 h | 92% |

This approach enables precise stereochemical outcomes but requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Staudinger | 65–78 | Moderate | Pilot-scale |

| Grignard | 82 | Low | Lab-scale |

| Enolate | 68 | High | Challenging |

The Staudinger method offers scalability but moderate yields, while the enolate route provides superior stereocontrol at the expense of operational complexity.

Protecting Group Strategies

Amino Group Protection

Phthalimido and tert-butoxycarbonyl (Boc) groups are commonly used to protect the 3-amino moiety during synthesis. Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves >95% recovery of the free amine.

N-Methylation Challenges

Direct N-methylation often leads to ring-opening byproducts. A workaround involves using pre-methylated precursors or employing bulky bases like lithium hexamethyldisilazide (LiHMDS) to suppress side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The β-lactam ring undergoes nucleophilic attack due to its inherent ring strain (angle deviation ~90° vs. ideal 109.5° for sp³ carbons). Key reactions include:

Mechanistic Insight : Ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond. For example, hydroxide ion attack generates a carboxylate intermediate stabilized by resonance .

Substitution at the Amino Group

The C-3 amino group participates in condensation and acylation reactions:

Example : Acylation with acetic anhydride produces N-acetyl-3-amino-1-methyl-4-(p-tolyl)azetidin-2-one , which shows improved membrane permeability in biological assays .

Functionalization of the p-Tolyl Group

Electrophilic aromatic substitution (EAS) occurs at the para-methylphenyl substituent:

Note : The methyl group activates the ring but directs substituents to meta/para positions, limiting regioselectivity .

β-Lactam Ring Stability

The compound’s reactivity is influenced by pH and temperature:

Implications : Instability in acidic environments limits oral bioavailability but can be leveraged for prodrug design .

Derivatization via Cross-Coupling Reactions

Palladium-catalyzed reactions modify the aromatic ring:

| Reaction | Catalyst/Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68 | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | N-Aryl analogs | 55 |

Application : Biaryl derivatives exhibit enhanced tubulin-binding activity in anticancer studies .

Oxidation and Reduction

Scientific Research Applications

Structural Characteristics

The compound features:

- Azetidine ring : A four-membered cyclic amide.

- Functional groups : An amino group at C-3, a methyl group at C-1, and a p-tolyl substituent at C-4, contributing to its biological activity.

Antibacterial Activity

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is characteristic of β-lactam antibiotics, making it a potential candidate for antibiotic development. Research indicates that structural modifications can enhance its efficacy against resistant bacterial strains .

Anticancer Properties

The compound has shown promising results in anticancer research:

- In vitro studies : Demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The antiproliferative activity is attributed to its ability to disrupt tubulin polymerization, thereby inhibiting cancer cell division .

- Mechanism of action : The azetidinone structure allows it to act as a colchicine-binding site inhibitor, which is crucial for targeting microtubule dynamics in cancer therapy .

Synthetic Routes and Modifications

Several synthetic approaches have been developed for this compound:

- Staudinger cycloaddition : This method has proven effective for initial ring formation and allows for the introduction of various substituents at the C-4 position, enhancing biological activity .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various β-lactam derivatives on MCF-7 cells. The findings indicated that compounds similar to this compound exhibited IC50 values comparable to established anticancer agents, showcasing their potential as therapeutic candidates .

Case Study 2: Stability and Efficacy

Research focused on the stability of β-lactam compounds under various conditions (acidic, alkaline, oxidative). The results showed that certain derivatives maintain stability while retaining their biological activity, suggesting their viability for further development in clinical settings .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Azetidin-2-one Derivatives

Key Observations:

- Position 1 Substituents : Replacement of methyl with fluorobenzyl (e.g., 1-(4-fluorobenzyl)) improves metabolic stability and anticancer activity . The para-tolyl group in the target compound enhances TNF-α inhibition compared to halogenated analogs (e.g., 4-chloro or 4-bromo), which exhibit reduced activity .

- Position 3 Functionalization: Amino groups (as in the target compound) are associated with lower cytotoxicity compared to nitro or acylated derivatives, making them suitable for further derivatization .

- Position 4 Aryl Groups: The para-tolyl group balances lipophilicity and steric bulk, favoring membrane permeability. Substitution with electron-withdrawing groups (e.g., NO₂) increases antimicrobial activity but may reduce solubility .

Key Observations:

- Yield: Electron-deficient substituents (e.g., NO₂) at position 4 correlate with lower yields due to steric hindrance and side reactions .

- IR Spectroscopy : The C=O stretch in azetidin-2-ones ranges from 1660–1721 cm⁻¹, influenced by electron-withdrawing/donating substituents .

Biological Activity

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one is a monocyclic β-lactam compound notable for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This compound features a unique azetidine ring structure, which significantly contributes to its pharmacological properties. The following sections detail its biological activities, synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

- Azetidine Ring : A four-membered cyclic amide that is a hallmark of β-lactam antibiotics.

- Functional Groups :

- An amino group at the C-3 position.

- A methyl group at the C-1 position.

- A p-tolyl substituent at the C-4 position.

These structural features are crucial for its interaction with biological targets, influencing both its antibacterial and anticancer activities.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Monocyclic β-lactams are known to inhibit bacterial cell wall synthesis, making them potential candidates for antibiotic development. Research indicates that this compound can effectively combat various bacterial strains, including those resistant to traditional antibiotics.

A comparative analysis of related compounds highlights their structural diversity and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-methylazetidin-2-one | Lacks p-tolyl substituent | Focused on antibacterial activity |

| 4-(p-Tolyl)-3-aminoazetidin-2-one | Different substitution pattern at C-4 | Potentially different biological activity |

| 3-Amino-4-chlorophenylazetidin-2-one | Chlorine atom at C-4 | Increased lipophilicity may enhance membrane permeability |

| 3-Amino-4-(o-tolyl)azetidin-2-one | o-Tolyl group instead of p-tolyl | May exhibit different interaction profiles |

Anticancer Activity

Studies have demonstrated that modifications to the azetidinone structure can enhance antiproliferative effects against various cancer cell lines. For instance, research involving derivatives of this compound showed promising results in inhibiting the growth of cancer cells, including those from breast cancer (MCF-7 cell line). The compound's mechanism of action appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound has been explored through various methods, with Staudinger cycloaddition being one of the most effective approaches. This method allows for the introduction of different substituents at the C-4 position while maintaining the integrity of the β-lactam core.

Synthetic Route Overview

- Starting Materials : Amines and appropriate acyl chlorides are used as precursors.

- Cyclization : The Staudinger reaction facilitates the formation of the azetidine ring.

- Deprotection : Subsequent steps involve deprotecting functional groups to yield the final product.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of azetidinones, revealing that specific substitutions can dramatically influence biological activity. For example:

- Antiproliferative Effects : In vitro studies showed that certain derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents.

- Mechanistic Insights : Research has elucidated that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.

Q & A

Q. What are the standard synthetic protocols for 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one?

The compound is typically synthesized via the Staudinger cycloaddition between an imine and a ketene precursor (e.g., phthalylglycyl chloride). Key steps include:

- Dropwise addition of acid chloride to a cooled (0°C) methylene chloride solution of imine and triethylamine.

- Stirring at room temperature for 24 hours to complete cyclization.

- Hydrolysis with hydrazine dihydrochloride at 60°C to remove protecting groups . Yield optimization requires strict control of solvent polarity, temperature, and reagent stoichiometry.

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) for structural elucidation and stereochemical confirmation.

- High-performance liquid chromatography (HPLC) with internal standards (e.g., deuterated or isotopically labeled analogs) to assess purity .

- Mass spectrometry (MS) for molecular weight validation, particularly high-resolution MS (HRMS) to distinguish isomers .

Q. How can researchers ensure purity during synthesis and purification?

- Use column chromatography with silica gel or reverse-phase matrices for intermediate purification.

- Employ recrystallization in solvents like ethyl acetate/hexane to isolate stereoisomers.

- Validate purity via HPLC coupled with UV/Vis detection and compare retention times against certified reference materials .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereochemistry is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., CH₂Cl₂) favor trans-isomers.

- Temperature : Lower temperatures (0–5°C) reduce side reactions and improve diastereoselectivity.

- Reagent addition order : Slow addition of ketene precursors to imine solutions minimizes undesired dimerization . Advanced strategies include chiral auxiliaries (e.g., napthylethylamines) to enforce trans-β-lactam formation .

Q. How to resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., methoxy) on the aryl ring enhance tumor cell selectivity.

- Assay variability : Standardize cell lines, incubation times, and dose-response curves.

- Metabolic stability : Evaluate derivatives for hydrolysis susceptibility in biological matrices using LC-MS/MS .

Q. What strategies optimize reaction yields for scaled-up synthesis?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining stereochemical integrity.

- Flow chemistry : Enables continuous production with real-time monitoring of intermediates .

Q. How to design derivatives for improved biological activity?

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., hydroxy, trifluoromethyl) at the 3-amino or 4-aryl positions to modulate lipophilicity and target binding.

- Molecular docking : Use computational models to predict interactions with biological targets (e.g., β-tubulin).

- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or silyl protectors to enhance bioavailability .

Methodological Notes

- Contradiction Analysis : When replicating studies, cross-validate experimental conditions (e.g., solvent purity, anhydrous vs. hydrated reagents) to identify hidden variables .

- Safety Protocols : Consult SDS sheets for handling azetidinones, which may require inert atmosphere work and PPE due to respiratory sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.